Cas no 1696521-59-1 (tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate)

Tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an iodo-substituted propyl chain, and a branched octyl ether moiety. This compound is particularly valuable in organic synthesis, where its Boc group ensures amine protection under acidic conditions, while the iodine atom offers reactivity for further functionalization via cross-coupling or nucleophilic substitution. The sterically hindered ether linkage enhances stability, making it suitable for controlled reactions. Its structural complexity and multifunctional design make it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced material synthesis, particularly where selective deprotection or tailored reactivity is required.
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate structure
1696521-59-1 structure
商品名:tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
CAS番号:1696521-59-1
MF:C17H34INO3
メガワット:427.361238002777
CID:6156924
PubChem ID:104969647

tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
    • 1696521-59-1
    • EN300-1135709
    • インチ: 1S/C17H34INO3/c1-7-8-9-10-11-14(2)21-17(6,12-18)13-19-15(20)22-16(3,4)5/h14H,7-13H2,1-6H3,(H,19,20)
    • InChIKey: CXDFADATOKVKED-UHFFFAOYSA-N
    • ほほえんだ: ICC(C)(CNC(=O)OC(C)(C)C)OC(C)CCCCCC

計算された属性

  • せいみつぶんしりょう: 427.15834g/mol
  • どういたいしつりょう: 427.15834g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 12
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1135709-5.0g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
5g
$4764.0 2023-06-09
Enamine
EN300-1135709-0.5g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
0.5g
$1577.0 2023-06-09
Enamine
EN300-1135709-0.25g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
0.25g
$1513.0 2023-06-09
Enamine
EN300-1135709-2.5g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
2.5g
$3220.0 2023-06-09
Enamine
EN300-1135709-0.1g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
0.1g
$1447.0 2023-06-09
Enamine
EN300-1135709-10.0g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
10g
$7065.0 2023-06-09
Enamine
EN300-1135709-1.0g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
1g
$1643.0 2023-06-09
Enamine
EN300-1135709-0.05g
tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate
1696521-59-1
0.05g
$1381.0 2023-06-09

tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate 関連文献

tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamateに関する追加情報

Recent Advances in the Study of tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate (CAS: 1696521-59-1)

The compound tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate (CAS: 1696521-59-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including an iodo-substituted propyl chain and a tert-butyl carbamate group, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, reactivity, and biological activity, positioning it as a promising candidate for further investigation.

One of the key areas of research has been the optimization of synthetic routes for tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs palladium-catalyzed cross-coupling reactions. This approach not only improves the efficiency of production but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study highlighted the compound's stability under various conditions, making it suitable for further derivatization and functionalization.

In addition to its synthetic utility, the biological activity of tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate has been a focal point of recent research. Preliminary in vitro studies have demonstrated its potential as an inhibitor of specific enzymatic pathways involved in inflammatory responses. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents.

Further investigations have explored the compound's mechanism of action at the molecular level. Computational docking studies, as described in a recent article in the Journal of Chemical Information and Modeling, revealed that tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate binds to the active site of COX-2 with high affinity. The iodine atom in the molecule appears to play a critical role in this interaction, forming halogen bonds with key amino acid residues in the enzyme's binding pocket. These insights provide a foundation for the rational design of more potent and selective inhibitors.

Despite these promising findings, challenges remain in the development of tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Recent work published in Drug Metabolism and Disposition (2024) has begun to explore these aspects, with initial results indicating that the compound undergoes rapid hepatic metabolism, which may limit its efficacy in vivo. Researchers are now investigating structural modifications to improve its pharmacokinetic properties.

In conclusion, tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate (CAS: 1696521-59-1) represents a promising scaffold for drug discovery, with demonstrated synthetic accessibility and biological activity. Ongoing research aims to optimize its properties and explore its potential in various therapeutic areas. As the field advances, this compound may serve as a valuable tool for understanding enzyme inhibition and developing novel pharmacological agents.

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